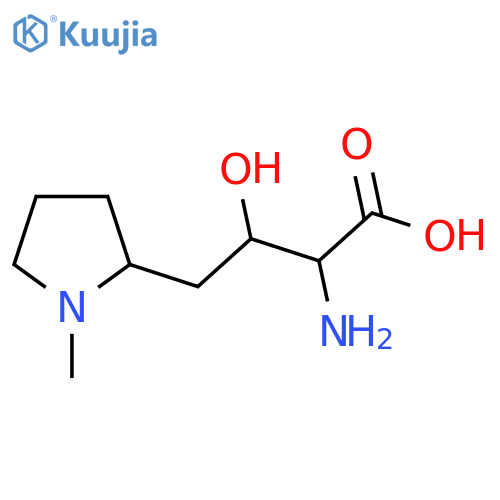Cas no 2228094-64-0 (2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid)

2228094-64-0 structure
商品名:2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid
- 2228094-64-0
- EN300-1997426
-
- インチ: 1S/C9H18N2O3/c1-11-4-2-3-6(11)5-7(12)8(10)9(13)14/h6-8,12H,2-5,10H2,1H3,(H,13,14)
- InChIKey: PFIQJEHRQQTJIW-UHFFFAOYSA-N
- ほほえんだ: OC(C(C(=O)O)N)CC1CCCN1C
計算された属性
- せいみつぶんしりょう: 202.13174244g/mol
- どういたいしつりょう: 202.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.8Ų
- 疎水性パラメータ計算基準値(XlogP): -3
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1997426-0.25g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 0.25g |
$1078.0 | 2023-09-16 | ||
| Enamine | EN300-1997426-10.0g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1997426-0.1g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 0.1g |
$1031.0 | 2023-09-16 | ||
| Enamine | EN300-1997426-1.0g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1997426-0.05g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 0.05g |
$983.0 | 2023-09-16 | ||
| Enamine | EN300-1997426-5.0g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1997426-5g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 5g |
$3396.0 | 2023-09-16 | ||
| Enamine | EN300-1997426-0.5g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-1997426-2.5g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-1997426-1g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 1g |
$1172.0 | 2023-09-16 |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid 関連文献
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
2228094-64-0 (2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid) 関連製品
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
